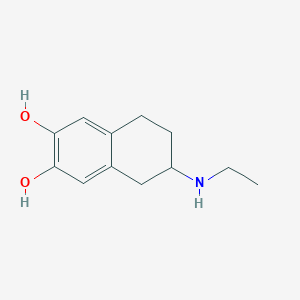![molecular formula C11H18N2O2 B11893070 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- CAS No. 90058-31-4](/img/structure/B11893070.png)
6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Isopropyl-6,9-diazaspiro[45]decane-7,10-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the reaction of a diazabicyclo compound with an isopropyl-substituted ketone under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Functionalized spirocyclic compounds with diverse properties.
Scientific Research Applications
(S)-8-Isopropyl-6,9-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of advanced materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism by which (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure of the compound allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-8-Isopropyl-6,10-dioxaspiro[4.5]decane-7,9-dione: A related spirocyclic compound with oxygen atoms in the ring structure.
(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spirocyclic compound with similar structural features but different substituents.
Uniqueness
(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific arrangement of atoms and the presence of both nitrogen and isopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90058-31-4 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(8S)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
LQWQEEBFWSSYAU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NC2(CCCC2)C(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)NC2(CCCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


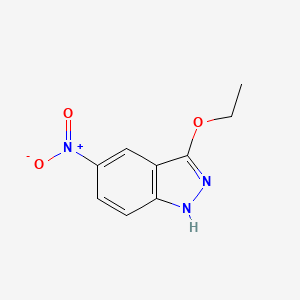

![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
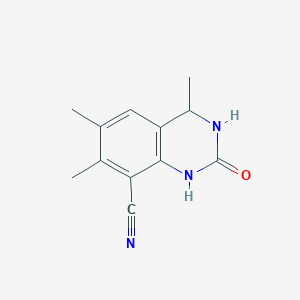
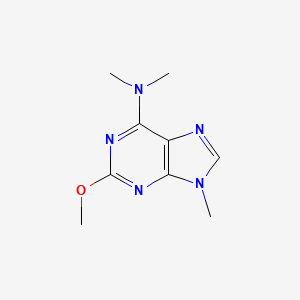
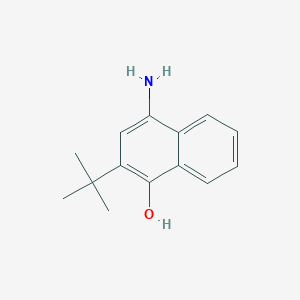
![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)


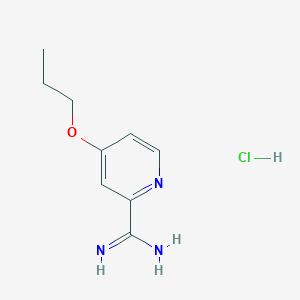
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
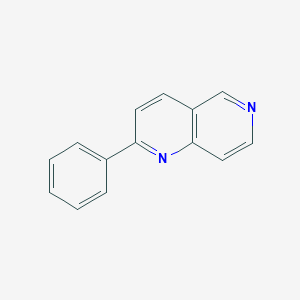
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
